molecular formula C31H29NO4 B5081060 Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5081060
M. Wt: 479.6 g/mol
InChI Key: NGHNNCLUXBGQGW-UHFFFAOYSA-N
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Description

Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a benzyloxy group, and a carboxylate ester

Properties

IUPAC Name

methyl 2-methyl-5-oxo-7-phenyl-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29NO4/c1-20-28(31(34)35-2)29(24-15-9-10-16-27(24)36-19-21-11-5-3-6-12-21)30-25(32-20)17-23(18-26(30)33)22-13-7-4-8-14-22/h3-16,23,29,32H,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHNNCLUXBGQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with aniline derivatives under acidic or basic conditions, followed by cyclization and esterification reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown promising results in inhibiting Hepatitis B Virus (HBV) replication in vitro. The compound was evaluated for its ability to inhibit HBV at concentrations as low as 10 µM, demonstrating significant antiviral activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of quinoline structures can induce apoptosis in cancer cells. Specifically, compounds similar to methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl have been tested against various cancer cell lines, showing effective antiproliferative activity . The mechanism of action appears to involve the inhibition of microtubule polymerization and modulation of apoptosis-related proteins.

Antimalarial Effects

There is ongoing research into the antimalarial properties of related quinoline derivatives. The increasing resistance of Plasmodium falciparum to existing treatments necessitates the exploration of new compounds like methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl for their potential effectiveness against malaria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Studies have shown that modifications to the benzyloxy and quinoline moieties can significantly affect biological activity. For example, substituents on the phenolic ring can enhance or diminish the compound's ability to interact with biological targets .

Case Studies

  • Hepatitis B Virus Inhibition :
    • Study : In vitro evaluation of methyl 4-[2-(benzyloxy)phenyl]-2-methyl derivatives.
    • Findings : High inhibition rates at 10 µM concentration; potential for further development as an antiviral agent.
  • Anticancer Activity :
    • Study : Evaluation against NCI-60 human cancer cell line panel.
    • Findings : Induction of apoptosis and inhibition of cell proliferation through modulation of apoptotic pathways and microtubule dynamics .
  • Antimalarial Screening :
    • Study : Testing against drug-resistant strains of Plasmodium fal

Mechanism of Action

The mechanism of action of Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

  • Methyl 2-[4-(benzyloxy)phenyl]benzoate
  • Methyl 2-(4-(benzyloxy)phenyl)acetate
  • Levalbuterol Related Compound F

Comparison: Compared to similar compounds, Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique quinoline core and the presence of multiple functional groups that allow for diverse chemical modifications. This structural complexity provides opportunities for the development of novel derivatives with enhanced biological and chemical properties .

Biological Activity

Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299451-64-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C25H25NO4C_{25}H_{25}NO_4 with a molecular weight of approximately 403.47 g/mol. The structure consists of a hexahydroquinoline core with various substituents that contribute to its biological activity .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
AMCF-7 (Breast Cancer)10.5Caspase activation
BHeLa (Cervical Cancer)15.2Cell cycle arrest at G1 phase
CA549 (Lung Cancer)12.0Induction of apoptosis

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : It may modulate receptor activity linked to apoptosis and cell survival pathways.
  • Cell Cycle Regulation : By influencing cyclin-dependent kinases (CDKs), the compound can induce cell cycle arrest.

Case Studies

A notable case study conducted on the efficacy of this compound involved its application in treating drug-resistant bacterial infections. The results indicated a significant reduction in bacterial load in infected animal models treated with the compound compared to control groups .

Another clinical study focused on its use as an adjunct therapy in cancer treatment revealed enhanced efficacy when combined with traditional chemotherapeutics. Patients exhibited improved response rates and reduced side effects due to the targeted action of the compound .

Q & A

What are the established synthetic routes for Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

Basic
The compound is synthesized via multi-component Hantzsch-type reactions, typically involving a β-ketoester, aldehyde, and ammonium acetate. For example, ethyl acetoacetate reacts with substituted benzaldehydes and amines under reflux in ethanol to form the hexahydroquinoline scaffold . Key variables include solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and catalyst use (e.g., ceric ammonium nitrate). Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Advanced
Advanced routes employ microwave-assisted synthesis or organocatalysts (e.g., L-proline) to reduce reaction time and improve stereoselectivity. For instance, microwave irradiation at 100°C for 15 minutes can achieve yields >80% compared to 6–8 hours under reflux . Solvent-free conditions or ionic liquids may enhance green chemistry metrics but require careful control of by-product formation.

Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

Basic
1H/13C NMR and FT-IR are foundational. The β-ketoester moiety shows characteristic carbonyl stretches at ~1700 cm⁻¹ in IR. NMR reveals diagnostic signals: the methyl group at C2 appears as a singlet (~δ 2.3 ppm), and aromatic protons from benzyloxy/phenyl substituents split into complex multiplet patterns .

Advanced
X-ray crystallography resolves stereochemical ambiguities. For example, the chair conformation of the hexahydroquinoline ring and torsional angles between substituents (e.g., benzyloxy-phenyl orientation) are confirmed via single-crystal analysis . High-resolution mass spectrometry (HRMS) validates molecular ion peaks with <2 ppm error, distinguishing isobaric impurities.

How can researchers address contradictions in spectral data or unexpected by-products during synthesis?

Basic
Unexpected peaks in NMR (e.g., additional methyl signals) may indicate unreacted starting materials or diastereomers. Silica gel column chromatography (hexane:ethyl acetate gradients) effectively separates by-products . Purity is confirmed via HPLC with a C18 column and UV detection at 254 nm.

Advanced
For unresolved stereoisomers, 2D NMR techniques (COSY, NOESY) elucidate spatial relationships. Computational methods (e.g., DFT) model electronic environments to predict chemical shifts and coupling constants, aiding spectral assignment . Contradictions in melting points or optical rotation values may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) or powder XRD.

What computational strategies are used to predict the compound’s reactivity or interaction with biological targets?

Advanced
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with calcium channels or microbial enzymes, leveraging crystallographic data from related dihydropyridines . MD simulations assess stability in lipid bilayers for bioavailability studies.

What in vitro assays are recommended for evaluating biological activity, and how are results interpreted?

Basic
Calcium channel modulation is tested via fluorimetric assays (e.g., Fura-2 AM in HEK293 cells). Antimicrobial activity is assessed using MIC (minimum inhibitory concentration) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced
Structure-activity relationship (SAR) studies compare derivatives with varied substituents (e.g., methoxy vs. benzyloxy groups). IC50 values for calcium blockade are normalized to nifedipine controls. Toxicity is evaluated via MTT assays in mammalian cell lines to exclude nonspecific cytotoxicity.

How do substituents (e.g., benzyloxy vs. methoxy groups) influence the compound’s physicochemical properties?

Advanced
Lipophilicity (logP) is calculated using HPLC retention times or software (e.g., ChemAxon). Benzyloxy groups increase logP by ~1.5 units compared to methoxy, enhancing membrane permeability but reducing aqueous solubility. Hammett constants (σ) quantify electronic effects: electron-withdrawing substituents (e.g., nitro) stabilize the enolic tautomer, altering UV-Vis spectra .

What strategies mitigate degradation during storage or biological assays?

Advanced
Degradation pathways (e.g., hydrolysis of the ester group) are monitored via stability-indicating HPLC. Lyophilization or storage in amber vials under argon minimizes photooxidation. In assays, DMSO stock solutions are kept at −20°C and diluted in buffer immediately before use to prevent precipitation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.